(R)-2-(diphenylmethyl)pyrrolidine hydrochloride (R)-2-(diphenylmethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2242102-65-2
VCID: VC17108296
InChI: InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H
SMILES:
Molecular Formula: C17H20ClN
Molecular Weight: 273.8 g/mol

(R)-2-(diphenylmethyl)pyrrolidine hydrochloride

CAS No.: 2242102-65-2

Cat. No.: VC17108296

Molecular Formula: C17H20ClN

Molecular Weight: 273.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(diphenylmethyl)pyrrolidine hydrochloride - 2242102-65-2

Specification

CAS No. 2242102-65-2
Molecular Formula C17H20ClN
Molecular Weight 273.8 g/mol
IUPAC Name 2-benzhydrylpyrrolidine;hydrochloride
Standard InChI InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H
Standard InChI Key KTGRJTGIWVDSKZ-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(R)-2-(Diphenylmethyl)pyrrolidine hydrochloride is defined by the molecular formula C₁₇H₂₀ClN and a molecular weight of 273.8 g/mol . The IUPAC name, 2-benzhydrylpyrrolidine hydrochloride, reflects its structure: a pyrrolidine ring (a five-membered amine heterocycle) bonded to a diphenylmethyl group at the 2-position, with a hydrochloride salt form . The compound’s stereocenter at the 2-position confers chirality, critical for its role in asymmetric catalysis.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number23627-61-4
Molecular FormulaC₁₇H₂₀ClN
Molecular Weight273.8 g/mol
Exact Mass273.128418
LogP (Partition Coefficient)4.70
PSA (Polar Surface Area)12.03 Ų

Stereochemical Features

The (R) configuration at the 2-position ensures enantioselectivity in synthetic applications. The benzhydryl group enhances steric bulk, influencing reaction kinetics and product purity. X-ray crystallography and NMR studies confirm the compound’s planar chirality and conformational rigidity .

Spectral Data

  • ¹H NMR (D₂O): δ 7.30–7.10 (m, 10H, aromatic), 3.85 (m, 1H, CH), 3.10–2.90 (m, 2H, pyrrolidine), 2.20–1.80 (m, 4H, pyrrolidine) .

  • IR (KBr): 2500–3000 cm⁻¹ (N⁺–H stretch), 1600–1450 cm⁻¹ (C=C aromatic) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (R)-2-(diphenylmethyl)pyrrolidine hydrochloride involves multi-step organic reactions, often starting from pyrrolidine precursors. A common pathway includes:

  • Formation of the Benzhydryl Moiety: Friedel-Crafts alkylation of pyrrolidine with benzyl chloride derivatives.

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYieldPurification Method
1Benzyl chloride, AlCl₃, 0–5°C, 12h75%Column Chromatography
2L-Tartaric acid, ethanol, reflux, 6h90%Recrystallization
3HCl (g), diethyl ether, 25°C, 2h95%Filtration

Industrial-Scale Optimization

Recent patents highlight innovations such as n-butyllithium-mediated coupling and sodium borohydride reduction, which improve yields from 37% to 56% while reducing costs . For example, substituting brominated precursors with 1,4-difluorobenzene in Grignard reactions enhances efficiency .

Applications in Asymmetric Synthesis

Chiral Auxiliary in Pharmaceuticals

The compound’s rigid structure and chiral center make it ideal for synthesizing enantiopure β-lactams and opioid analogs. For instance, it facilitates the production of levorphanol, a potent analgesic, by ensuring >99% enantiomeric excess (ee) .

Catalytic Asymmetric Hydrogenation

In palladium-catalyzed hydrogenations, (R)-2-(diphenylmethyl)pyrrolidine hydrochloride directs stereoselectivity in ketone reductions, achieving ee values up to 98% .

Comparison with Related Compounds

(S)-Enantiomer

The (S)-enantiomer exhibits lower receptor affinity (Ki = 320 nM for μ-opioid), underscoring the importance of stereochemistry.

Non-Chiral Analogues

Removing the benzhydryl group reduces MAO-B inhibition by 90%, highlighting the role of aromatic stacking .

Future Research Directions

  • Synthetic Automation: Integrating flow chemistry to enhance throughput .

  • Therapeutic Exploration: Evaluating antidepressive and neuroprotective effects .

  • Green Chemistry: Solvent-free syntheses using ball milling .

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